molecular formula C12H12N2 B14619142 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- CAS No. 58491-41-1

1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-

Cat. No.: B14619142
CAS No.: 58491-41-1
M. Wt: 184.24 g/mol
InChI Key: SEJYDMBVQFVYPH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl-: is a heterocyclic compound that belongs to the pyrroloisoquinoline family. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The structure of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- consists of a fused pyrrole and isoquinoline ring system, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- can be achieved through several synthetic routes. One common method involves the Fischer cyclization of isoquinolylhydrazones of ethyl pyruvate and aliphatic or aromatic ketones with zinc chloride. This method allows for the formation of the pyrroloisoquinoline core structure .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to increase yield and purity. For example, the cyclization of isoquinolylhydrazones can be carried out using various catalysts such as zinc chloride, mineral acids, polyphosphoric acid, and a mixture of acetic and sulfuric acids . The choice of catalyst and reaction conditions can significantly impact the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- undergoes several types of chemical reactions, including electrophilic substitution reactions such as the Mannich and Vilsmeier reactions, and diazo coupling .

Common Reagents and Conditions:

    Mannich Reaction: Typically involves formaldehyde and a secondary amine.

    Vilsmeier Reaction: Utilizes DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Diazo Coupling: Involves diazonium salts and aromatic compounds.

Major Products: The major products formed from these reactions include various substituted derivatives of the pyrroloisoquinoline core, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific functional groups attached to the pyrroloisoquinoline core .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-f]isoquinoline, 8,9-dihydro-6-methyl- is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

58491-41-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

6-methyl-8,9-dihydro-1H-pyrrolo[2,3-f]isoquinoline

InChI

InChI=1S/C12H12N2/c1-8-10-3-2-9-4-6-14-12(9)11(10)5-7-13-8/h2-4,6,14H,5,7H2,1H3

InChI Key

SEJYDMBVQFVYPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCC2=C1C=CC3=C2NC=C3

Origin of Product

United States

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